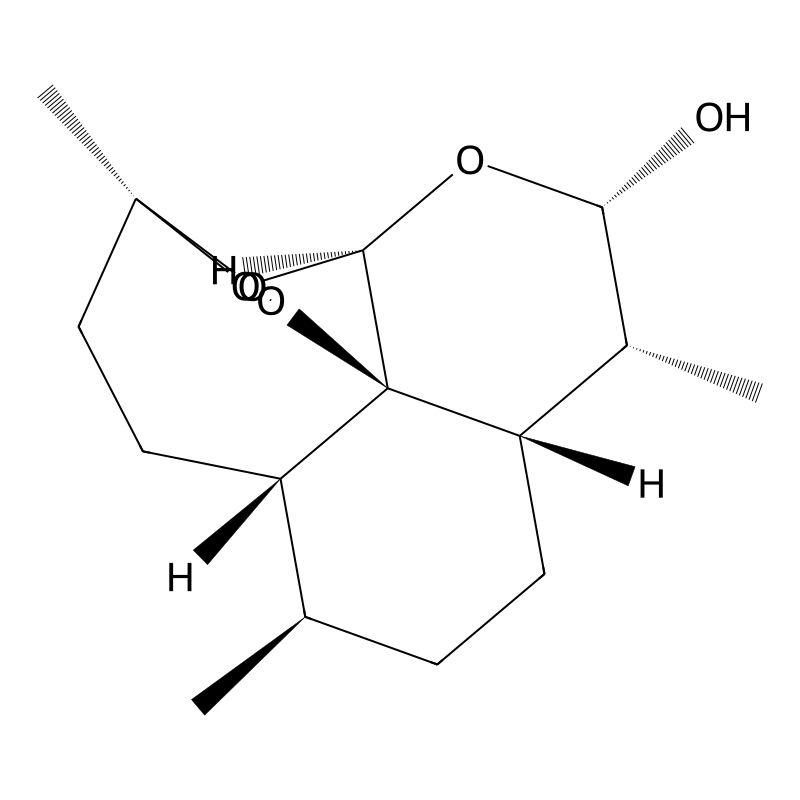

Dihydroartemisinin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Dihydroartemisinin is a semi-synthetic derivative of artemisinin, a natural compound extracted from the sweet wormwood plant (Artemisia annua). It is notable for its potent antimalarial properties and is classified as an endoperoxide compound. Dihydroartemisinin is characterized by its unique chemical structure, which includes a peroxide bridge and several stereogenic centers, contributing to its biological activity. The compound is often utilized in treating malaria, particularly against strains resistant to conventional treatments. Its efficacy stems from its ability to generate reactive oxygen species upon interaction with iron, which leads to the destruction of malaria parasites.

The exact mechanism of DHA's antimalarial action is still under investigation, but the leading theory involves the activation of the peroxide bridge and endoperoxide moiety within the parasite [, ]. These highly reactive moieties are thought to interact with iron-rich heme, a byproduct of hemoglobin breakdown within the parasite, leading to the generation of free radicals []. These free radicals can damage vital parasite components, ultimately killing the malaria parasite [].

Physical and Chemical Properties

Dihydroartemisinin exhibits remarkable biological activity, particularly as an antimalarial agent. It is reported to be at least three times more potent than its precursor, artemisinin, against Plasmodium falciparum, the parasite responsible for the most severe form of malaria . In addition to its antimalarial effects, dihydroartemisinin has shown potential in anticancer applications. Studies indicate that it can induce apoptosis in various cancer cell lines and inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival .

The synthesis of dihydroartemisinin typically involves the reduction of artemisinin using reducing agents such as sodium borohydride or lithium aluminum hydride. For example, a common method includes dissolving artemisinin in methanol and treating it with sodium borohydride at low temperatures (around -5°C) to yield dihydroartemisinin with high purity (up to 99%) after precipitation and purification steps . Alternative synthetic routes have also been explored, including modifications that allow for the introduction of various functional groups to enhance its biological properties.

Dihydroartemisinin is primarily used in the treatment of malaria, particularly in combination therapies such as artemisinin-based combination therapies (ACTs), which are recommended by the World Health Organization for treating uncomplicated malaria. Beyond its antimalarial use, dihydroartemisinin has been investigated for its potential applications in oncology due to its cytotoxic effects on cancer cells. Recent studies have explored its derivatives for enhanced activity against both malaria and cancer cells .

Research on dihydroartemisinin has focused on its interactions with various biological molecules and systems. Notably, studies have examined its interaction with iron ions, which are crucial for its mechanism of action against malaria parasites. These interactions facilitate the generation of reactive oxygen species that lead to oxidative stress within the parasites . Additionally, investigations into dihydroartemisinin's interactions with cellular targets have revealed insights into its anticancer properties, highlighting its ability to influence multiple signaling pathways involved in cell growth and survival .

Dihydroartemisinin shares structural similarities with several other compounds derived from artemisinin or related structures. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Artemisinin | Natural product | Antimalarial | Contains a peroxide bridge; less potent than dihydroartemisinin |

| Artesunate | Ester derivative | Antimalarial | Water-soluble; used in parenteral formulations |

| Artemether | Ether derivative | Antimalarial | More lipophilic; used in oral formulations |

| Arteether | Ether derivative | Antimalarial | Similar to artemether but with different solubility |

| Artelinic acid | Acid derivative | Antimalarial | Prodrug form; converted to active metabolites |

Dihydroartemisinin is distinguished by its high potency against Plasmodium falciparum and its ability to generate reactive oxygen species through iron-mediated reactions. Its structural modifications compared to other derivatives enhance its solubility and bioavailability while maintaining strong antimalarial activity.

Reduction of Artemisinin to Dihydroartemisinin

Reduction of the C-10 carbonyl group in artemisinin converts the rigid peroxide-lactone into the more potent lactol dihydroartemisinin. Two diastereomeric hemiacetals (α and β) arise, interconverting through ring opening–closure equilibria that are highly sensitive to medium polarity and hydrogen ion concentration [1] [2].

2.1.1 Sodium Borohydride-Mediated Reduction Mechanisms

Sodium borohydride delivers hydride to the exocyclic carbonyl, forming an alkoxide that collapses to the C-10 lactol without disturbing the endoperoxide bridge [3] [4]. Mechanistic studies show:

- A first-order dependence on sodium borohydride concentration up to ca. 2.5 equivalents, beyond which competing methanolysis lowers efficiency [4].

- Transient formation of an open-chain anionic intermediate whose protonation gives α- and β-dihydroartemisinin in roughly equimolar amounts at 0–5 Celsius degrees [5].

- Epimer equilibration proceeds by base-catalysed deprotonation of the lactol, not by lactol ring opening; the free-energy barrier in aqueous methanol is 73–75 kilojoules per mole [2].

Table 1 summarises representative laboratory conditions.

| Reference | Temperature (°C) | Sodium borohydride equivalents | Reaction time (min) | Isolated yield (%) | α : β ratio at work-up |

|---|---|---|---|---|---|

| Haynes and Vonwiller 1994 [3] | 0–5 | 3.0 | 300 | 90 | ca. 1 : 1 |

| Derivatisation study 1997 [5] | 0–5 | 2.5 | 60 | 90 | 1 : 1 |

| Scalable synthesis protocol 2016 [4] | 0–5 | 2.5 | 60 | 98 | 1 : 1 |

2.1.2 Continuous Flow Synthesis Optimization Strategies

Packed-bed micro-reactors containing sodium borohydride immobilised on cellulose, lithium carbonate and lithium chloride enable quantitative conversion within seconds, overcoming batch clogging caused by borate salts [6]. Key optimisation insights include:

- Segmented liquid–gas flow mitigates heat build-up; linear velocities of 0.3–0.5 metres per second keep the exotherm below 10 Celsius degrees [6].

- Residence times of 25–40 seconds achieve >99 percent conversion with space–time yields exceeding 4 kilograms litre⁻¹ hour⁻¹, an order of magnitude higher than stirred-tank operation [6].

- Chinese single-flow patent routes integrate reduction, acid quench, extraction and crystallisation in closed “three-in-one” filter-dryer systems, delivering >99 percent purity and 99.3–99.8 percent isolated yield while maintaining low worker exposure to borohydride dust [7] [8].

Table 2 presents typical engineering parameters.

| System | Reactor packing | Flow rate (mL min⁻¹) | Residence time (s) | Throughput (kg day⁻¹) | Conversion (%) |

|---|---|---|---|---|---|

| Royal Society of Chemistry continuous module [6] | Sodium borohydride : cellulose : lithium carbonate : lithium chloride (1 : 1 : 1 : 0.76 w/w) | 1.0 | 30 | 1.5 | >99 |

| Single-flow industrial patent CN111499653A [7] | Sodium borohydride slurry, static mixer | 1500 | 35 | 300 | >99 |

Industrial-Scale Production Challenges

Raw material volatility. World Health Organization demand for artemisinin combination therapies fluctuates, and the botanical precursor Artemisia annua is concentrated in limited geographies, causing cyclical price swings that complicate borohydride purchasing schedules and inventory planning [9] [10].

Epimer lability. The α⇌β interconversion continues after isolation; elevated temperatures or basic impurities in downstream etherification steps can re-establish equilibrium, necessitating cold-chain logistics and buffered solvents [1] [2].

Solid handling hazards. Sodium borohydride dust deflagration risk and exothermic quench require inert-gas blanketing, automated addition and high-integrity containment; flow reactors significantly lower this hazard by limiting the borohydride inventory at any moment [6] [7].

Waste management. Borate salts, methanol still bottoms and aqueous filtrates demand compliant disposal. Integrated solvent recycling documented in the 2016 scalable synthesis reduced ethyl acetate consumption by 40 percent and methanol by 25 percent [4].

Purification Techniques and Yield Optimization

Crystallisation remains the industry standard because chromatographic removal of the two epimers is economically prohibitive at tonne scale. Successful protocols exploit the differential solubility of dihydroartemisinin in water-miscible organics at low temperature.

- Acetic-acid neutralisation followed by water-induced precipitation at 0 – 5 Celsius degrees affords 96–99 percent yield and 98–99 percent purity when methanol is the reaction medium [4] [11].

- Single-flow patents employ toluene extraction, water washing and vacuum concentration in closed filter-dryer units; these achieve ≥99 percent purity with solvent recovery exceeding 90 percent [8] [12].

- For analytical-scale separations and epimer ratio control, reversed-phase high-performance liquid chromatography at 25 Celsius degrees and 60 percent acetonitrile minimises on-column epimerisation [13].

Table 3 summarises large-scale purification metrics.

| Process description | Solvent system | Crystallisation temperature (°C) | Yield (%) | Final purity (%) | Source |

|---|---|---|---|---|---|

| Methanol reduction, aqueous quench | Methanol / water | 0–5 | 98 | 98 | 12 |

| Toluene phase-transfer reduction, closed filter-dryer | Toluene / water | 0–10 | 99.3 | 99.5 | 26 |

| Dichloromethane single-flow, press-filtered | Dichloromethane / water | 0 | 99.4 | 99.8 | 24 |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H242 (100%): Heating may cause a fire [Danger Self-reactive substances and mixtures;

Organic peroxides];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Pharmacology

MeSH Pharmacological Classification

ATC Code

P01 - Antiprotozoals

P01B - Antimalarials

P01BE - Artemisinin and derivatives, plain

P01BE05 - Artenimol

Mechanism of Action

Pictograms

Flammable;Environmental Hazard

Other CAS

81496-81-3

Absorption Distribution and Excretion

Artenimol is eliminated via metabolism to glucuronide conjugates. There is little data on elimination of Artenimol but elimination of unchanged artemisinin compounds in feces and urine has been reported to be negligible.

Artenimol was observed to have a mean apparent volume of distribution of 0.801 L/kg in adult patients and 0.705 L/kg in pediatric patients wit *P. falciparum

malaria.

Artenimol was observed to have a mean apparent clearance of 1.340 L/h/kg in adult patients and 1.450 L/h/kg in pediatric patients with *P. falciparum

malaria.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: Yang D, Yuan W, Lv C, Li N, Liu T, Wang L, Sun Y, Qiu X, Fu Q. Dihydroartemisinin supresses inflammation and fibrosis in bleomycine-induced pulmonary fibrosis in rats. Int J Clin Exp Pathol. 2015 Feb 1;8(2):1270-81. eCollection 2015. PubMed PMID: 25973011; PubMed Central PMCID: PMC4396330.

3: Kakuru A, Jagannathan P, Muhindo MK, Natureeba P, Awori P, Nakalembe M, Opira B, Olwoch P, Ategeka J, Nayebare P, Clark TD, Feeney ME, Charlebois ED, Rizzuto G, Muehlenbachs A, Havlir DV, Kamya MR, Dorsey G. Dihydroartemisinin-Piperaquine for the Prevention of Malaria in Pregnancy. N Engl J Med. 2016 Mar 10;374(10):928-39. doi: 10.1056/NEJMoa1509150. PubMed PMID: 26962728; PubMed Central PMCID: PMC4847718.

4: Desai M, Gutman J, L'lanziva A, Otieno K, Juma E, Kariuki S, Ouma P, Were V, Laserson K, Katana A, Williamson J, ter Kuile FO. Intermittent screening and treatment or intermittent preventive treatment with dihydroartemisinin-piperaquine versus intermittent preventive treatment with sulfadoxine-pyrimethamine for the control of malaria during pregnancy in western Kenya: an open-label, three-group, randomised controlled superiority trial. Lancet. 2015 Dec 19;386(10012):2507-19. doi: 10.1016/S0140-6736(15)00310-4. Epub 2015 Sep 28. PubMed PMID: 26429700; PubMed Central PMCID: PMC4718402.

5: Reuter SE, Evans AM, Shakib S, Lungershausen Y, Francis B, Valentini G, Bacchieri A, Ubben D, Pace S. Effect of food on the pharmacokinetics of piperaquine and dihydroartemisinin. Clin Drug Investig. 2015 Sep;35(9):559-67. doi: 10.1007/s40261-015-0312-8. PubMed PMID: 26293519.

6: Zhou L, Liu Q, Yang M, Wang T, Yao J, Cheng J, Yuan J, Lin X, Zhao J, Tickner J, Xu J. Dihydroartemisinin, an Anti-Malaria Drug, Suppresses Estrogen Deficiency-Induced Osteoporosis, Osteoclast Formation, and RANKL-Induced Signaling Pathways. J Bone Miner Res. 2016 May;31(5):964-74. doi: 10.1002/jbmr.2771. Epub 2016 Jan 20. PubMed PMID: 26684711.

7: Kumar S, Singh RK, Sharma R, Murthy RS, Bhardwaj TR. Design, synthesis and evaluation of antimalarial potential of polyphosphazene linked combination therapy of primaquine and dihydroartemisinin. Eur J Pharm Sci. 2015 Jan 23;66:123-37. doi: 10.1016/j.ejps.2014.09.023. Epub 2014 Oct 12. PubMed PMID: 25312346.

8: Zhang XG, Li GX, Zhao SS, Xu FL, Wang YH, Wang W. A review of dihydroartemisinin as another gift from traditional Chinese medicine not only for malaria control but also for schistosomiasis control. Parasitol Res. 2014 May;113(5):1769-73. doi: 10.1007/s00436-014-3822-z. Epub 2014 Mar 8. Review. PubMed PMID: 24609234.

9: Green JA, Mohamed K, Goyal N, Bouhired S, Hussaini A, Jones SW, Koh GC, Kostov I, Taylor M, Wolstenholm A, Duparc S. Pharmacokinetic Interactions between Tafenoquine and Dihydroartemisinin-Piperaquine or Artemether-Lumefantrine in Healthy Adult Subjects. Antimicrob Agents Chemother. 2016 Nov 21;60(12):7321-7332. Print 2016 Dec. PubMed PMID: 27697758; PubMed Central PMCID: PMC5119013.

10: Hanboonkunupakarn B, Ashley EA, Jittamala P, Tarning J, Pukrittayakamee S, Hanpithakpong W, Chotsiri P, Wattanakul T, Panapipat S, Lee SJ, Day NP, White NJ. Open-label crossover study of primaquine and dihydroartemisinin-piperaquine pharmacokinetics in healthy adult thai subjects. Antimicrob Agents Chemother. 2014 Dec;58(12):7340-6. doi: 10.1128/AAC.03704-14. Epub 2014 Sep 29. PubMed PMID: 25267661; PubMed Central PMCID: PMC4249579.

11: Xu CC, Deng T, Fan ML, Lv WB, Liu JH, Yu BY. Synthesis and in vitro antitumor evaluation of dihydroartemisinin-cinnamic acid ester derivatives. Eur J Med Chem. 2016 Jan 1;107:192-203. doi: 10.1016/j.ejmech.2015.11.003. Epub 2015 Nov 5. PubMed PMID: 26595184.

12: Li HJ, Wang W, Li YZ, Qu GL, Xing YT, Qian K, Jia Y, Yang ZK, Qian YL, Dai JR, Liang YS. In vivo activity of dihydroartemisinin against Schistosoma mansoni schistosomula in mice. Southeast Asian J Trop Med Public Health. 2013 May;44(3):379-87. PubMed PMID: 24050069.

13: Jana S, Iram S, Thomas J, Hayat MQ, Pannecouque C, Dehaen W. Application of the Triazolization Reaction to Afford Dihydroartemisinin Derivatives with Anti-HIV Activity. Molecules. 2017 Feb 17;22(2). pii: E303. doi: 10.3390/molecules22020303. PubMed PMID: 28218680.

14: Spring MD, Lin JT, Manning JE, Vanachayangkul P, Somethy S, Bun R, Se Y, Chann S, Ittiverakul M, Sia-ngam P, Kuntawunginn W, Arsanok M, Buathong N, Chaorattanakawee S, Gosi P, Ta-aksorn W, Chanarat N, Sundrakes S, Kong N, Heng TK, Nou S, Teja-isavadharm P, Pichyangkul S, Phann ST, Balasubramanian S, Juliano JJ, Meshnick SR, Chour CM, Prom S, Lanteri CA, Lon C, Saunders DL. Dihydroartemisinin-piperaquine failure associated with a triple mutant including kelch13 C580Y in Cambodia: an observational cohort study. Lancet Infect Dis. 2015 Jun;15(6):683-91. doi: 10.1016/S1473-3099(15)70049-6. Epub 2015 Apr 12. PubMed PMID: 25877962.

15: Manning J, Vanachayangkul P, Lon C, Spring M, So M, Sea D, Se Y, Somethy S, Phann ST, Chann S, Sriwichai S, Buathong N, Kuntawunginn W, Mitprasat M, Siripokasupkul R, Teja-Isavadharm P, Soh E, Timmermans A, Lanteri C, Kaewkungwal J, Auayporn M, Tang D, Chour CM, Prom S, Haigney M, Cantilena L, Saunders D. Randomized, double-blind, placebo-controlled clinical trial of a two-day regimen of dihydroartemisinin-piperaquine for malaria prevention halted for concern over prolonged corrected QT interval. Antimicrob Agents Chemother. 2014 Oct;58(10):6056-67. doi: 10.1128/AAC.02667-14. Epub 2014 Aug 4. PubMed PMID: 25092702; PubMed Central PMCID: PMC4187937.

16: Tarning J, Kloprogge F, Piola P, Dhorda M, Muwanga S, Turyakira E, Nuengchamnong N, Nosten F, Day NP, White NJ, Guerin PJ, Lindegardh N. Population pharmacokinetics of Artemether and dihydroartemisinin in pregnant women with uncomplicated Plasmodium falciparum malaria in Uganda. Malar J. 2012 Aug 22;11:293. doi: 10.1186/1475-2875-11-293. PubMed PMID: 22913677; PubMed Central PMCID: PMC3502166.

17: Zhou ZH, Chen FX, Xu WR, Qian H, Sun LQ, Lü XT, Chen L, Zhang J, Ji HC, Fei SJ. Enhancement effect of dihydroartemisinin on human γδ T cell proliferation and killing pancreatic cancer cells. Int Immunopharmacol. 2013 Nov;17(3):850-7. doi: 10.1016/j.intimp.2013.09.015. Epub 2013 Oct 5. PubMed PMID: 24103581.

18: Wang S, Xu Z. Effects of Dihydroartemisinin and Artemether on the Growth, Chlorophyll Fluorescence, and Extracellular Alkaline Phosphatase Activity of the Cyanobacterium Microcystis aeruginosa. PLoS One. 2016 Oct 18;11(10):e0164842. doi: 10.1371/journal.pone.0164842. eCollection 2016. PubMed PMID: 27755566; PubMed Central PMCID: PMC5068738.

19: Duru V, Khim N, Leang R, Kim S, Domergue A, Kloeung N, Ke S, Chy S, Eam R, Khean C, Loch K, Ken M, Lek D, Beghain J, Ariey F, Guerin PJ, Huy R, Mercereau-Puijalon O, Witkowski B, Menard D. Plasmodium falciparum dihydroartemisinin-piperaquine failures in Cambodia are associated with mutant K13 parasites presenting high survival rates in novel piperaquine in vitro assays: retrospective and prospective investigations. BMC Med. 2015 Dec 22;13:305. doi: 10.1186/s12916-015-0539-5. PubMed PMID: 26695060; PubMed Central PMCID: PMC4688949.

20: Keating GM. Dihydroartemisinin/Piperaquine: a review of its use in the treatment of uncomplicated Plasmodium falciparum malaria. Drugs. 2012 May 7;72(7):937-61. doi: 10.2165/11203910-000000000-00000. Review. PubMed PMID: 22515619.